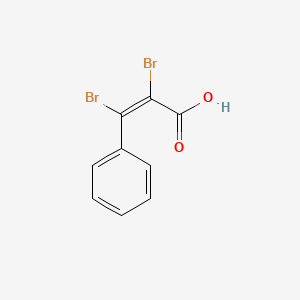

2,3-Dibromo-3-phenyl-propenoic acid

Description

The exact mass of the compound 2,3-Dibromo-3-phenyl-propenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8108. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dibromo-3-phenyl-propenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-3-phenyl-propenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

611-89-2 |

|---|---|

Molecular Formula |

C9H6Br2O2 |

Molecular Weight |

305.95 g/mol |

IUPAC Name |

2,3-dibromo-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |

InChI Key |

YCUQJKHDFXAMBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic characterization of 2,3-dibromo-3-phenylpropanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-3-phenylpropanoic Acid

Foreword: The Imperative of Multi-Modal Analysis

In the landscape of drug development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. 2,3-Dibromo-3-phenylpropanoic acid, a halogenated derivative of the naturally occurring cinnamic acid, serves as a valuable synthetic intermediate.[1] Its synthesis, typically via the electrophilic addition of bromine across the alkene bond of trans-cinnamic acid, introduces significant stereochemical complexity.[2][3][4][5] This guide eschews a simple recitation of data, instead adopting a holistic approach. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the complete and confident characterization of this molecule, moving from molecular formula to three-dimensional structure.

Foundational Context: Synthesis and Stereochemistry

To interpret the spectroscopic data of 2,3-dibromo-3-phenylpropanoic acid, one must first appreciate its origin. The compound is most commonly synthesized by the bromination of trans-cinnamic acid.[5] This is not merely a procedural note; the mechanism of this reaction dictates the stereochemical outcome. The electrophilic addition of bromine to a double bond proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. When starting with a trans-alkene, this mechanism selectively yields the (2R,3S) and (2S,3R) enantiomeric pair, known as the erythro diastereomer.[5] This stereochemical relationship is a critical hypothesis that our spectroscopic analysis must confirm.

Caption: A logical workflow demonstrating how multi-modal spectroscopy leads to unambiguous structural elucidation.

Conclusion

The is a prime example of applied chemical analysis. Infrared spectroscopy rapidly confirms the presence of the requisite functional groups. Mass spectrometry validates the molecular formula and definitively proves the incorporation of two bromine atoms via its unique isotopic signature. Finally, NMR spectroscopy provides the unambiguous map of the atomic framework, with the coupling constant between the methine protons serving as the ultimate arbiter of the compound's stereochemistry. By following this integrated, multi-modal approach, researchers can achieve a robust and self-validating characterization, ensuring the integrity of their materials for any subsequent application.

References

-

Stewart, M. I., & Campbell, C. D. (2016). A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 603-607). Royal Society of Chemistry. [Link]

-

PrepChem. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved February 23, 2026, from [Link]

-

de Oliveira, B. F., de Fátima, Â., & de Carvalho, S. A. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(4), 836-849. [Link]

-

Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(6), x161885. [Link]

-

PubChem. (n.d.). 2,3-Dibromo-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3-Dibromo-3-phenylpropanoic acid, tms derivative. John Wiley & Sons, Inc. Retrieved February 23, 2026, from [Link]

-

Wang, Y., Zhang, Z., Liu, B., & Zhang, Y. (2024). Terahertz spectroscopy and weak interaction analysis of cinnamic acid derivatives. Chinese Journal of Lasers, 51(4), 0413001. [Link]

-

Chegg. (2021, May 19). this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid. [Link]

-

Chegg. (n.d.). What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?[Link]

-

Chegg. (2025, April 28). This is the 1H NMR for 2,3-dibromo-3-phenylpropanoic. [Link]

-

California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]

-

Geronikaki, A., & Eleftheriou, P. (2014). Multifunctional Cinnamic Acid Derivatives. Molecules, 19(7), 10480-10500. [Link]

-

Chegg. (2025, April 28). This is the 13C NMR for 2,3-dibromo-3-phenylpropanoic. [Link]

-

ResearchGate. (2019). Chromatografic and spectroscopic analysis of cinnamic acid synthetized by modified Perkin method. [Link]

-

NIST. (n.d.). α,β-Dibromohydrocinnamic acid. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

Sources

Solubility Profile & Purification Strategy: 2,3-Dibromo-3-phenylpropanoic Acid

[1][2][3]

Executive Summary

2,3-Dibromo-3-phenylpropanoic acid (CAS: 6286-30-2), also known as cinnamic acid dibromide, is a critical halogenated intermediate used in the synthesis of alkynes (via dehydrohalogenation),

This guide provides an in-depth analysis of the solubility landscape of 2,3-dibromo-3-phenylpropanoic acid.[1][4] Unlike simple salts, this compound exhibits a complex solubility profile driven by its amphiphilic structure—containing a lipophilic brominated phenyl core and a hydrophilic carboxylic acid tail.[1][2][4][5] We synthesize qualitative experimental data with physicochemical principles to provide actionable protocols for solvent selection, recrystallization, and process optimization.[4][5]

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, one must understand the molecular architecture.[1][4][5] 2,3-Dibromo-3-phenylpropanoic acid is not merely a "polar" or "non-polar" molecule; it is a functionalized aromatic acid with specific interaction capabilities.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (307.97 g/mol ) suggests solid state at RT.[1][2][4][3][6][7][8] | |

| Melting Point | 195–200 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (dimers).[1][2][4][9][5] Requires thermal energy or strong solvation to break lattice.[1][4] |

| pKa (Predicted) | ~2.21 | Stronger acid than unsubstituted cinnamic acid.[1][2][4][9][5] Soluble in basic aqueous solutions (as salt), insoluble in acidic water.[1][4][9] |

| LogP (XLogP3) | ~2.9 | Moderately lipophilic.[1][2][4][9][5] Prefers organic solvents over pure water.[1][4][5] |

| Crystal Habit | Monoclinic ( | Polymorphism influences dissolution rates.[1][2][4][9][5] Forms carboxylic acid inversion dimers via O–H[4][9][10]···O bonds. |

Mechanistic Insight: The Dimerization Barrier

X-ray crystallography reveals that in the solid state, this compound forms inversion dimers linked by strong O–H[2][4][9][5]···O hydrogen bonds.[1][2][4][5][11] For a solvent to dissolve this compound effectively, it must either:

Solubility Landscape: Solvent Selection Guide

The following table categorizes organic solvents based on their utility for 2,3-dibromo-3-phenylpropanoic acid. This data is synthesized from synthetic protocols and crystallographic studies.[1][4][5]

Table 1: Practical Solubility Profile

| Solvent | Solubility Rating | Operational Role | Notes |

| Methanol | High | Dissolution / Reaction | Excellent solvent due to high polarity and H-bond capability.[1][2][4] |

| Ethanol (Hot) | High | Recrystallization | Primary solvent for purification.[1][2][4][9][5] Dissolves well at reflux; poor at low T. |

| Glacial Acetic Acid | High | Reaction Medium | Standard solvent for bromination.[1][2][4][9][5] Product remains soluble until water is added.[1][4] |

| Diethyl Ether | Moderate/High | Extraction | Used to dissolve starting material (cinnamic acid); product remains soluble.[1][2][4][9][5] |

| Dichloromethane (DCM) | Moderate | Wash / Isolation | Product may precipitate from concentrated DCM solutions upon cooling.[1][2][4][9][5] |

| Chloroform | Moderate | Analysis / Spectroscopy | Good for NMR; solvates the hydrophobic brominated chain.[1][2][4][9][5] |

| Water | Insoluble/Sparingly | Anti-solvent | Induces precipitation when added to alcoholic or acetic acid solutions.[1][2][4][9][5] |

| Carbon Disulfide | Variable | Recrystallization | Classical non-polar solvent; soluble when hot, insoluble when cold.[1][2][4][9][5] |

Thermodynamic Analysis & Experimental Protocols

The Recrystallization Protocol (Ethanol/Water System)

The most robust method for purifying 2,3-dibromo-3-phenylpropanoic acid relies on the anti-solvent effect .[1][2][4] This method exploits the steep solubility curve in ethanol and the near-zero solubility in water.[1][4]

Safety Note: This compound decomposes near its melting point.[1][4][9][5] Avoid prolonged heating.[1][4][5] Bromine residues may be present; work in a fume hood.[1][4][5]

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.[1][4][9]

-

Clarification (Optional): If the solution is dark (residual bromine) or contains insoluble particles, filter rapidly while hot.

-

Nucleation Trigger: Remove from heat. While the solution is still hot, add hot water dropwise.[1][4][9]

-

Crystal Growth: Add a few drops of ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature undisturbed.

-

Isolation: Cool in an ice bath (0–4 °C) for 30 minutes. Filter via vacuum filtration.[1][4] Wash with a cold 1:1 Ethanol/Water mixture.[1][4]

Solubility Determination Workflow (Self-Validating)

If precise solubility data (mole fraction) is required for process scale-up, use the Gravimetric Saturation Method .[1][2][4][9][5]

Protocol:

-

Saturation: Add excess solid to the target solvent (e.g., Acetone) in a jacketed vessel at a fixed temperature (e.g., 25 °C).[1][2][4][9][5]

-

Equilibration: Stir for 24 hours.

-

Sampling: Stop stirring and allow solids to settle. Withdraw the supernatant using a syringe filter (0.45 µm, PTFE).[1][4][9]

-

Quantification: Evaporate a known volume of supernatant in a pre-weighed dish and weigh the residue.

-

Validation: Repeat at 35 °C and 45 °C. Plot

vs

Visualization of Process Logic

Diagram 1: Purification Logic Flow

This flowchart illustrates the decision-making process for solvent selection during purification, highlighting the critical role of the Ethanol/Water system.[1][2][4]

Caption: Purification workflow utilizing the high temperature coefficient of solubility in ethanol and the anti-solvent properties of water.

Diagram 2: Reaction & Solubility Pathway

This diagram connects the synthesis (bromination) to the solubility properties that dictate isolation.[1][2][4][9][5]

Caption: The synthesis pathway showing how solvent manipulation (water addition or evaporation) drives the phase change for isolation.

References

-

Preparation of 2,3-dibromo-3-phenylpropanoic acid. PrepChem.com. Available at: [Link]

-

Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016).[1][2][4][5][11][12][13] 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(11), x161885.[1][4][13] Available at: [Link][1][2][4][9][5]

-

Thong, P. Y., Lo, K. M., & Ng, S. W. (2008).[1][2][4][5][10] 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1946.[1][2][4] Available at: [Link][1][2][4][9][5]

-

PubChem Compound Summary for CID 22705, 2,3-Dibromo-3-phenylpropanoic acid. National Center for Biotechnology Information.[1][2][4] Available at: [Link][1][2][4][9][5]

Sources

- 1. (2R,3S)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2 [m.chemicalbook.com]

- 4. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. (2R,3S)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 2,3-Dibromo-3-phenylpropanoic Acid in Pharmaceutical Scaffolding

Abstract

2,3-Dibromo-3-phenylpropanoic acid is a pivotal halogenated intermediate in the retro-synthetic analysis of styrenyl and alkynyl pharmaceutical pharmacophores. While rarely a final active pharmaceutical ingredient (API) itself, it serves as a divergent stereochemical scaffold . This guide details its application in generating high-purity phenylpropiolic acid (a precursor for "click" chemistry and kinase inhibitors) and stereodefined

Strategic Role in Drug Design

In modern medicinal chemistry, the ability to install rigid unsaturated linkers (alkynes and alkenes) is critical for constraining the conformation of drug molecules to fit binding pockets. 2,3-Dibromo-3-phenylpropanoic acid acts as a "switchable" intermediate derived from inexpensive cinnamic acid.

Key Synthetic Pathways

Depending on the reagents and conditions applied, this scaffold yields three distinct chemical classes used in drug synthesis:

-

Phenylpropiolic Acid Derivatives: Via double dehydrobromination. Used in the synthesis of flavones, coumarins, and as alkyne linkers in peptidomimetics.

-

(Z)-

-Bromostyrenes: Via stereospecific decarboxylative elimination.[1] Used as electrophiles in Pd-catalyzed cross-couplings to form biaryl systems (e.g., stilbene derivatives). - -Lactams: Through cyclization pathways (less common but documented).

Visualizing the Reaction Landscape

The following flow diagram illustrates the divergent pathways controlled by base strength and solvent polarity.

Figure 1: Divergent synthesis pathways from 2,3-dibromo-3-phenylpropanoic acid.[1] The choice of base and solvent dictates whether the molecule undergoes double elimination (to alkyne) or decarboxylative fragmentation (to vinyl bromide).

Technical Deep Dive: Stereochemical Control

The utility of this intermediate relies on the rigorous control of stereochemistry during its formation.

-

Formation: The bromination of trans-cinnamic acid proceeds via a bromonium ion intermediate. Anti-addition of the bromide ion yields the (2R,3S)/(2S,3R) erythro racemate .

-

Implication: This erythro configuration is "spring-loaded" for specific elimination reactions.

-

Anti-Elimination: In the presence of a weak base (e.g., carbonate), the carboxylate and the

-bromine adopt an anti-periplanar geometry. Concerted loss of CO

-

Expert Insight: If your downstream application requires the (E)-bromostyrene (for specific cross-coupling geometry), you must alter the solvent to water/polar protic media to encourage carbocation character (E1-like pathway) or thermodynamic equilibration, though this often reduces yield.

Detailed Experimental Protocols

Protocol A: Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid

Target: High-purity intermediate for downstream functionalization.

Reagents:

-

trans-Cinnamic acid (10.0 g, 67.5 mmol)

-

Bromine (Caution: Corrosive/Volatile) or Pyridinium Tribromide (Safer solid alternative)

-

Dichloromethane (DCM) or Glacial Acetic Acid

Procedure:

-

Dissolution: Dissolve 10.0 g of trans-cinnamic acid in 100 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C).

-

Bromination: Add a solution of Bromine (3.5 mL, 1.05 equiv) in 20 mL DCM dropwise over 30 minutes.

-

Note: The solution will transition from deep red to pale yellow as the alkene consumes the bromine. If the red color persists, the reaction is complete.

-

-

Precipitation: If using Acetic Acid, the product precipitates spontaneously. If using DCM, concentrate the solvent to ~20% volume on a rotary evaporator and add cold hexanes to induce crystallization.

-

Isolation: Filter the white solid under vacuum. Wash with cold hexanes (2 x 20 mL) to remove trace bromine.

-

Drying: Dry in a vacuum oven at 40 °C for 4 hours.

-

Expected Yield: 90–95%[2]

-

Melting Point: 195–200 °C (dec).

-

Protocol B: Synthesis of Phenylpropiolic Acid (Alkyne Scaffold)

Target: Precursor for "Click" Chemistry and Heterocycle Synthesis.

Mechanism: Double dehydrobromination (E2 elimination).

Reagents:

-

erythro-2,3-Dibromo-3-phenylpropanoic acid (5.0 g)

-

Potassium Hydroxide (KOH) (25% ethanolic solution)

-

Hydrochloric Acid (HCl) (conc.)

Procedure:

-

Reflux: Suspend 5.0 g of the dibromo acid in 40 mL of 95% ethanol. Add 25 mL of 25% ethanolic KOH (excess base is required for double elimination).

-

Heating: Heat to reflux (approx. 80 °C) for 2–3 hours. The reaction mixture will darken.

-

Checkpoint: Monitor by TLC (SiO

, 20% EtOAc/Hexane). The dibromo starting material should disappear.[3]

-

-

Solvent Swap: Distill off the ethanol (or rotary evaporate). Dissolve the solid residue in 50 mL water.

-

Acidification: Cool the aqueous solution to 0 °C. Slowly acidify with conc. HCl until pH < 2. The phenylpropiolic acid will precipitate as a beige solid.

-

Purification: Recrystallize from Carbon Tetrachloride (traditional) or a Water/Ethanol mix (greener alternative).

-

Validation: IR Spectroscopy should show a sharp peak at ~2200–2250 cm

(C

-

Protocol C: Stereoselective Synthesis of (Z)- -Bromostyrene

Target: Vinyl halide for Suzuki-Miyaura Coupling.

Mechanism: Grob-type Decarboxylative Elimination.

Reagents:

-

erythro-2,3-Dibromo-3-phenylpropanoic acid (2.0 g)

-

Sodium Carbonate (Na

CO -

Acetone (Solvent is critical for stereoselectivity)

Procedure:

-

Preparation: Dissolve 2.0 g of the dibromo acid in 20 mL of Acetone.

-

Base Addition: Add 2.0 g of anhydrous Na

CO -

Reaction: Heat to reflux for 30 minutes.

-

Observation: Vigorous evolution of CO

gas indicates the decarboxylation is proceeding.

-

-

Workup: Filter off the inorganic salts. Evaporate the acetone.

-

Extraction: Redissolve the oily residue in ether, wash with water and brine, and dry over MgSO

. -

Result: Concentration yields (Z)-

-bromostyrene as a pale yellow oil.-

QC (NMR): The coupling constant (

) of the vinylic protons is the definitive test.-

Z-isomer:

Hz. -

E-isomer:

Hz.

-

-

Analytical Data Summary

| Compound | Appearance | Melting Point / State | Key IR Signal | Key 1H NMR Signal |

| 2,3-Dibromo-3-phenylpropanoic acid | White Needles | 195–200 °C (dec) | 1700 cm | |

| Phenylpropiolic Acid | White/Beige Solid | 135–137 °C | 2230 cm | No vinyl protons |

| (Z)- | Yellow Oil | Liquid | 1600 cm | Doublet, |

Troubleshooting & Safety

-

Bromine Safety: Elemental bromine is highly toxic and causes severe burns. All reactions involving Br

must be performed in a functioning fume hood. Sodium thiosulfate solution should be kept nearby to neutralize spills. -

Stereochemical Leakage: If the (Z)-bromostyrene product shows significant (E)-isomer contamination (seen via NMR), ensure the acetone used in Protocol C is anhydrous. Water promotes the E1 pathway, which scrambles stereochemistry.

-

Incomplete Decarboxylation: If CO

evolution is slow in Protocol C, ensure the reagents are finely ground to increase surface area, or switch to a slightly more polar solvent mixture (e.g., Acetone/Water 9:1) cautiously.

References

-

Synthesis of Phenylpropiolic Acid: Abbott, T. W.; Althsen, D. "Phenylpropiolic Acid."[4] Organic Syntheses, Coll.[4] Vol. 2, p. 515 (1943).

-

Stereoselective Decarboxylation: Grovenstein, E.; Lee, D. E.

-Bromostyrene." Journal of the American Chemical Society, 75(11), 2639–2644 (1953). -

Solvent Effects on Elimination: Mestres, R. "Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene." Journal of Chemical Education, 74(11), 1338 (1997).

-

Green Bromination Methods: Murov, S. "Stereochemistry of Bromine Addition to trans-Cinnamic Acid." Murov.info Experiments.

Sources

Application Note: 2,3-Dibromo-3-phenylpropanoic Acid as a Strategic Intermediate in Agrochemical Synthesis

[1][2]

Executive Summary

2,3-Dibromo-3-phenylpropanoic acid (cinnamic acid dibromide) is a pivotal halogenated building block in the "Cinnamic Acid Pathway." While rarely used as a standalone active ingredient, its value lies in its role as a divergent intermediate . It serves as the primary gateway to two critical classes of agrochemical scaffolds:

- -Bromostyrenes: Used directly as biocides (slimicides) and as precursors for cross-coupling reactions to synthesize styryl-based fungicides.

-

Phenylacetylenes: Accessed via decarboxylative elimination, these are essential synthons for "click chemistry" (1,2,3-triazoles) and isoxazole-based herbicides and fungicides.

This guide provides validated protocols for the synthesis of the dibromide and its subsequent controlled conversion into these high-value targets.

Strategic Reaction Pathways

The utility of 2,3-dibromo-3-phenylpropanoic acid is defined by its ability to undergo selective elimination based on the basicity of the reagent and the solvent environment.

Synthetic Divergence Tree

The following diagram illustrates the controlled pathways from the parent cinnamic acid to downstream agrochemical precursors.

Figure 1: Synthetic divergence of cinnamic acid dibromide. Pathway selection is controlled by base strength and temperature.

Technical Deep Dive: Stereochemical Causality

To ensure reproducibility, researchers must understand the stereochemical implications of the synthesis.

-

Bromination (Anti-Addition): The bromination of trans-cinnamic acid proceeds via a bromonium ion intermediate. Anti-addition yields the erythro-2,3-dibromo-3-phenylpropanoic acid (racemic mixture of (2R,3S) and (2S,3R)).

-

Elimination (Anti-Periplanar):

-

To

-Bromostyrene: The erythro isomer undergoes anti-elimination of HBr and CO₂. Under mild basic conditions, this stereochemistry favors the formation of (Z)- -

To Phenylacetylene: Stronger bases force a second elimination event, removing the remaining bromine and the carboxyl group (decarboxylative elimination) to form the triple bond.

-

Critical Control Point: Using cis-cinnamic acid would yield the threo dibromide, altering the elimination kinetics and product isomeric ratios. Trans-cinnamic acid is the standard industrial starting material due to stability and cost.

Experimental Protocols

Protocol A: Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid

Objective: High-yield production of the core intermediate.

Reagents:

-

trans-Cinnamic acid (14.8 g, 100 mmol)

-

Bromine (16.0 g, 100 mmol) [Caution: Corrosive/Toxic]

-

Dichloromethane (DCM) (100 mL) or Glacial Acetic Acid.

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice bath (0–5 °C).

-

Dissolution: Dissolve trans-cinnamic acid in DCM. (Note: DCM is preferred over acetic acid for easier workup, though acetic acid yields purer crystals directly).

-

Addition: Add Bromine dropwise over 30 minutes. The solution will turn deep red, then fade to light orange as the reaction consumes the bromine.

-

Precipitation: If using acetic acid, the product precipitates immediately. If using DCM, evaporate solvent to ~20% volume and add cold hexanes to induce crystallization.

-

Isolation: Filter the white solid. Wash with cold hexanes (2 x 20 mL) to remove unreacted bromine.

-

Drying: Vacuum dry at 40 °C.

Validation:

-

Yield: Expect 90–95% (approx. 29 g).

-

Melting Point: 202–204 °C (decomposes).

-

1H NMR (CDCl3): Look for distinct doublets for the CH-Br protons at

5.3 and 6.4 ppm (J = 11.5 Hz, indicating erythro coupling).

Protocol B: Controlled Elimination to (Z)- -Bromostyrene

Application: Synthesis of biocide precursors or styryl building blocks.

Mechanism: Decarboxylative debromination (Grobd-type fragmentation or E2).

Reagents:

-

erythro-2,3-Dibromo-3-phenylpropanoic acid (10 mmol)

-

Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.5 eq)

-

Ethanol (95%) or Acetone/Water.

Methodology:

-

Reflux: Dissolve the dibromide in ethanol (50 mL). Add NaOAc (anhydrous).

-

Reaction: Heat to reflux (approx. 78 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot will disappear, replaced by a non-polar spot (styrene).

-

Workup: Cool to room temperature. Pour into water (200 mL). The product will separate as a pale yellow oil.

-

Extraction: Extract with diethyl ether (3 x 30 mL). Dry over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (bp ~71 °C at 6 mmHg) or flash chromatography.

Why this works: Weak bases like acetate or carbonate are sufficient to trigger the decarboxylation/elimination of the first HBr equivalent but are too weak to deprotonate the vinyl proton required to form the alkyne [1].

Protocol C: Synthesis of Phenylacetylene (Agro-Scaffold)

Application: Precursor for triazole fungicides (e.g., via Click Chemistry).

Reagents:

-

erythro-2,3-Dibromo-3-phenylpropanoic acid (10 mmol)

-

Potassium Hydroxide (KOH) (30 mmol, 3 eq)

-

Methanol or Ethanol.

Methodology:

-

Dissolution: Dissolve KOH in methanol (20 mL).

-

Addition: Add the dibromide slowly to the stirring base solution. The reaction is exothermic.

-

Reflux: Heat to reflux for 1–2 hours. The strong base promotes the second elimination step.

-

Workup: Pour mixture into ice water. Phenylacetylene separates as an oil.[1]

-

Purification: Extract with ether, dry, and distill (bp 142 °C).

Validation:

-

IR Spectroscopy: Appearance of strong signal at ~2110 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (terminal alkyne C-H).

Data Summary: Reaction Condition Effects

The following table summarizes how modifying the base changes the agrochemical intermediate produced.

| Condition | Base Strength | Major Product | Agrochemical Application |

| NaOAc / EtOH / Reflux | Weak | (Z)- | Slimicides, Cross-coupling precursors |

| Na₂CO₃ / Acetone / Reflux | Moderate | (Z)- | (Same as above, greener solvent) |

| KOH / MeOH / Reflux | Strong | Phenylacetylene | Triazole/Isoxazole Fungicides |

| TEA / Toluene / Heat | Organic Base | Process scale-up (homogeneous) |

Safety & Handling (HSE)

-

Bromine: Highly toxic and corrosive lachrymator.[2] All bromination steps must occur in a functioning fume hood. Quench excess bromine with sodium thiosulfate solution.

-

Skin Contact: The dibromide acid is a skin irritant.

-Bromostyrene is a lachrymator and potential sensitizer. Wear nitrile gloves and eye protection. -

Waste: Halogenated organic waste must be segregated from general organic solvents.

References

-

Organic Syntheses. "Phenylacetylene." Org.[1][3][4] Synth.1950 , 30, 72. Link

-

PubChem. "2,3-Dibromo-3-phenylpropionic acid - Compound Summary." National Library of Medicine.Link

-

ChemicalBook. "beta-Bromostyrene Properties and Applications." Link

-

TCI Chemicals. "Product Specification: 2,3-Dibromo-3-phenylpropionic Acid." Link

-

Bentham Science. "Uncovering the Biological Applications of Cinnamic Acid Derivatives." Current Organocatalysis.Link

Introduction: Navigating Stereochemical Fates in Decarboxylative Elimination

An Application Note and Protocol for the Stereoselective Elimination Reaction of 2,3-dibromo-3-phenylpropanoic acid

The elimination reaction of 2,3-dibromo-3-phenylpropanoic acid stands as a cornerstone experiment in organic chemistry, offering profound insights into the nuanced interplay between reaction conditions and stereochemical outcomes. This reaction, which proceeds via a base-induced dehydrobromination coupled with decarboxylation, transforms the starting material into β-bromostyrene, a valuable vinyl bromide intermediate used in cross-coupling reactions and the synthesis of complex organic molecules.[1] The true instructional power of this transformation lies in its ability to selectively yield either the (Z) (cis) or (E) (trans) isomer of the product, dictated primarily by the choice of solvent.[2][3]

This application note serves as a detailed guide for researchers and drug development professionals, elucidating the mechanistic underpinnings of this stereoselective reaction. We provide two distinct, field-proven protocols that leverage solvent effects to steer the reaction toward the desired stereoisomer. By explaining the causality behind each experimental choice, this guide aims to equip scientists with the expertise to control and predict the outcomes of elimination reactions.

Mechanistic Crossroads: The Decisive Role of the Solvent

The stereochemical course of the elimination is determined by a competition between the E1 (unimolecular) and E2 (bimolecular) pathways. The starting material, erythro-2,3-dibromo-3-phenylpropanoic acid, is typically prepared via the anti-addition of bromine to trans-cinnamic acid.[4][5] The first step in either mechanism is the deprotonation of the highly acidic carboxylic acid proton by a mild base like potassium or sodium carbonate to form the carboxylate salt.[4][6] From this common intermediate, the reaction diverges.

-

The E2 Pathway in Aprotic Solvents: In an aprotic solvent such as acetone, which does not effectively solvate ions, a concerted E2 mechanism is favored.[3] This single-step process requires a specific anti-periplanar geometry where the hydrogen atom and the leaving group (a bromine atom) are positioned 180° apart. For the erythro diastereomer, this conformation leads to the stereospecific formation of the (Z)-β-bromostyrene (cis isomer) as the major product.[7][4] The reaction proceeds through a concerted loss of carbon dioxide and the bromide ion.

-

The E1 Pathway in Protic Solvents: In a protic solvent like water, the reaction landscape changes dramatically. Protic solvents excel at stabilizing charged intermediates.[3] This environment favors an E1 mechanism, which proceeds through a discrete carbocation intermediate formed after the initial loss of a bromide ion. This planar carbocation loses its stereochemical memory, and subsequent elimination of the second bromine and decarboxylation can occur from either face, typically leading to a mixture of products. However, the reaction generally yields the more thermodynamically stable (E)-β-bromostyrene (trans isomer) as the major product.[3]

Caption: Competing E1 and E2 mechanisms for the elimination reaction.

Experimental Protocols and Workflows

The following protocols provide detailed procedures for the stereoselective synthesis of (Z) and (E)-β-bromostyrene.

Caption: General experimental workflow for the elimination reaction.

Protocol 1: E2-Selective Synthesis of (Z)-β-Bromostyrene in Acetone

This protocol is optimized to favor the E2 mechanism, yielding the cis-isomer as the major product.[7][6][8]

Materials and Equipment:

-

2,3-dibromo-3-phenylpropanoic acid (300 mg)

-

Potassium carbonate (K₂CO₃), anhydrous (300 mg)

-

Acetone, anhydrous (10 mL)

-

Methylene chloride (CH₂Cl₂) (approx. 10 mL)

-

Deionized water (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

-

Rotary evaporator, separatory funnel (or centrifuge tubes for microscale), Erlenmeyer flask

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,3-dibromo-3-phenylpropanoic acid (300 mg) and potassium carbonate (300 mg).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 60-80 minutes. The progress of the reaction can be monitored by TLC.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting solid, add 5 mL of deionized water to dissolve any remaining salts.

-

Transfer the aqueous solution to a centrifuge tube or small separatory funnel.

-

Extract the product from the aqueous layer with three portions of methylene chloride (3 x 2 mL).[8] Combine the organic layers.

-

Dry the combined organic extracts over anhydrous sodium sulfate for at least 10 minutes.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the solvent via rotary evaporation to yield the product, typically as a yellowish oil.[9]

Protocol 2: E1-Favored Synthesis of (E)-β-Bromostyrene in Water

This protocol utilizes a protic solvent to favor the E1 mechanism, yielding the more stable trans-isomer as the major product.[8][9]

Materials and Equipment:

-

2,3-dibromo-3-phenylpropanoic acid (300 mg)

-

Sodium carbonate (Na₂CO₃), 1 M aqueous solution (5 mL)

-

Methylene chloride (CH₂Cl₂) (approx. 10 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

-

Separatory funnel (or centrifuge tubes for microscale), Erlenmeyer flask, rotary evaporator

Procedure:

-

Place 2,3-dibromo-3-phenylpropanoic acid (300 mg) in a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 5 mL of 1 M aqueous sodium carbonate solution.[8]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 20-30 minutes.

-

After the reflux period, cool the solution to room temperature.

-

Transfer the cooled solution to a centrifuge tube or small separatory funnel.

-

Extract the product using three portions of methylene chloride (3 x 2 mL).[6][8]

-

Combine the organic extracts in an Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the methylene chloride using a rotary evaporator to obtain the final product.

Data Summary and Expected Outcomes

The choice of solvent is the critical determinant of the reaction's stereochemical outcome. The following table summarizes the key parameters and expected products for each protocol.

| Parameter | Protocol 1 (E2-Selective) | Protocol 2 (E1-Favored) |

| Solvent | Acetone (Aprotic) | Water (Protic) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Carbonate (Na₂CO₃) |

| Predominant Mechanism | E2 (concerted) | E1 (via carbocation) |

| Major Product | (Z)-β-bromostyrene (cis) | (E)-β-bromostyrene (trans) |

| Stereoselectivity | High (often >95% Z-isomer)[7] | Moderate to Good (favors E-isomer) |

Safety and Handling

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves must be worn at all times.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.[9]

-

Chemical Handling: 2,3-dibromo-3-phenylpropanoic acid and β-bromostyrene are halogenated organic compounds and should be handled with care. Methylene chloride is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Conclusion

The decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid is a powerful demonstration of mechanistic control in organic synthesis. By simply altering the solvent from aprotic (acetone) to protic (water), the reaction can be directed through either an E2 or E1 pathway, leading to the selective formation of (Z)- or (E)-β-bromostyrene, respectively. The protocols detailed herein provide robust and reproducible methods for achieving this stereochemical control, offering valuable tools for synthetic chemists and a clear illustration of fundamental reaction principles.

References

-

Cho, J. H., et al. (2011). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. Tetrahedron Letters, 52(35), 4536-4539. Available at: [Link]

-

Kowalski, M. M., et al. (2006). Efficient Synthesis of β-Bromostyrene. Journal of Chemical Education, 83(7), 1062. Available at: [Link]

-

Vaia. (n.d.). Problem 483 Outline a synthesis of cis-β... Retrieved February 23, 2026. Available at: [Link]

-

Kim, S. H., et al. (1999). A Mild Procedure for the Stereospecific Transformation of trans Cinnamic Acid Derivatives to cis β-Bromostyrenes. Synthetic Communications, 29(23), 4179-4185. Available at: [Link]

-

Movassagh, B., & Soleiman-Beigi, M. (2015). SYNTHESIS OF (Z)-β -BROMOSTYRENES FROM CINNAMIC ACID DERIVATIVES THROUGH DEBROMINATIVE DECARBOXYLATION OF DIBROMOARYL PROPANOIC. Sharif University of Technology, Scientia Iranica, 22(3), 960-965. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). Experimental Procedure: AN ELIMINATION REACTION WITH 2,3-DIBROMO-3-PHENYLPROPANOIC ACID. Retrieved February 23, 2026. Available at: [Link]

-

CourseHero. (n.d.). Day 2: AN ELIMINATION REACTION With 2,3 DIBROMO 3 PHENYLPROPANOIC ACID To B BROMOSTYRENE IN ACETONE. Retrieved February 23, 2026. Available at: [Link]

-

Buckles, R. E., & Bremer, K. G. (1953). Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene (Beta-Bromostyrene): An experiment illustrating solvent effect on the stereochemical course of a reaction. Journal of Chemical Education, 30(5), 244. Available at: [Link]

-

Chemistry LibreTexts. (2023, November 8). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

-

Stewart, M. I., & Campbell, C. D. (2016). A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Transtutors. (2025, January 27). Provide a reaction scheme for the elimination of 2,3-dibromo-3-phenylpropanoic acid. Retrieved February 23, 2026. Available at: [Link]

-

Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Available at: [Link]

-

Chemistry Stack Exchange. (2015, January 22). Elimination in α,β-dibromohydrocinnamic acid. Available at: [Link]

-

Chegg. (2020, April 26). Solved Question 13 5 pts Double dehydrobromination reaction. Retrieved February 23, 2026. Available at: [Link]

-

Oxford Instruments. (n.d.). Benchtop NMR for Educational Experiments. Retrieved February 23, 2026. Available at: [Link]

-

Dalal Institute. (n.d.). Elimination Reactions. Retrieved February 23, 2026. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]

-

Chegg. (2019, February 23). Solved The reaction is 2,3-dibromo-3-phenylpropanoic acid. Retrieved February 23, 2026. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved February 23, 2026. Available at: [Link]

-

Golen, J. A., et al. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(11). Available at: [Link]

Sources

- 1. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chegg.com [chegg.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Day 2: AN ELIMINATION REACTION With 2,3 DIBROMO 3 PHENYLPROPANOIC ACID To.. [askfilo.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. websites.nku.edu [websites.nku.edu]

- 9. books.rsc.org [books.rsc.org]

Application Note: Divergent Synthesis of N,S-Heterocycles from Methyl 2,3-Dibromo-3-phenylpropanoate

[1]

Abstract & Core Utility

Methyl 2,3-dibromo-3-phenylpropanoate (MDBPP) serves as a highly versatile C3 synthon in heterocyclic chemistry. Unlike simple

The protocols herein utilize MDBPP’s unique reactivity profile—specifically its ability to undergo cascade dehydrobromination-cyclization sequences—to access pharmacologically active scaffolds commonly found in kinase inhibitors and anti-inflammatory agents.

Chemical Background & Reactivity Profile

The starting material, MDBPP, is typically prepared via the bromination of methyl cinnamate. Its reactivity is defined by the vicinal dibromide motif, which allows for:

-

Double Nucleophilic Substitution: Sequential displacement by dinucleophiles (e.g., thiourea, hydrazine).

-

Elimination-Addition: In situ generation of methyl phenylpropiolate (alkyne) or

-bromo-cinnamate intermediates, followed by Michael addition.

Reaction Pathway Overview

The following diagram illustrates the divergent pathways available from MDBPP based on the choice of dinucleophile.

Figure 1: Divergent synthesis pathways. MDBPP serves as a common precursor for both Thiazole (Path A) and Pyrazole (Path B) scaffolds.

Application A: Synthesis of 2-Aminothiazoles

The reaction of MDBPP with thiourea is a modification of the Hantzsch Thiazole Synthesis . While the classic Hantzsch synthesis uses

Mechanism[2][3][4][5][6]

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon (benzylic position) of MDBPP. -

Cyclization: The nitrogen attacks the

-carbonyl carbon or displaces the second bromide. -

Aromatization: Elimination of HBr drives the formation of the aromatic thiazole ring.

Protocol 1: Thermal Condensation

Reagents:

-

Methyl 2,3-dibromo-3-phenylpropanoate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Sodium Acetate (1.1 equiv, optional buffer)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve MDBPP (e.g., 3.22 g, 10 mmol) in absolute ethanol (50 mL).

-

Addition: Add thiourea (0.84 g, 11 mmol) in a single portion. Note: If the substrate is acid-sensitive, add Sodium Acetate (0.90 g) to buffer the HBr generated.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

-

Checkpoint: The starting material (

) should disappear, and a lower

-

-

Workup: Cool the reaction to room temperature.

-

Option A (Precipitation): Pour the mixture into ice-cold water (100 mL) and neutralize with 10%

solution. The product often precipitates as a solid. -

Option B (Extraction): Remove ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine, dry over

.

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Expected Product: Methyl 2-amino-4-phenylthiazole-5-carboxylate. Yield: 75–85%.[1]

Application B: Synthesis of Pyrazoles

The synthesis of pyrazoles from MDBPP typically proceeds via an in situ dehydrobromination to form methyl phenylpropiolate (an alkyne ester) or a

Protocol 2: One-Pot Cyclization

Reagents:

-

MDBPP (1.0 equiv)

-

Hydrazine Hydrate (80% aqueous solution, 2.5 equiv)

-

Ethanol (10 mL/mmol)

-

Catalytic Acetic Acid (optional)

Step-by-Step Procedure:

-

Dissolution: Dissolve MDBPP (10 mmol) in ethanol (40 mL).

-

Addition: Add hydrazine hydrate (25 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Heating: Heat the mixture to reflux for 6–8 hours.

-

Mechanistic Note: The excess hydrazine acts as a base to effect the initial dehydrobromination of MDBPP to the unsaturated intermediate before cyclization occurs.

-

-

Workup: Evaporate the solvent under vacuum. The residue will likely be a solid or viscous oil.

-

Neutralization: Treat the residue with cold water. If the product is the pyrazolone tautomer, acidification with dilute HCl may be required to precipitate it.

-

Purification: Recrystallize from Ethanol/Water (8:2).

Expected Product: Methyl 5-phenyl-1H-pyrazole-3-carboxylate.

Mechanistic Visualization (Thiazole Formation)

Understanding the regioselectivity is critical. The sulfur attack occurs at the benzylic position due to electronic stabilization of the transition state.

Figure 2: Mechanistic flow of the Hantzsch-type condensation between MDBPP and thiourea.

Data Summary & Troubleshooting

Comparative Yields (Conventional vs. Microwave)

Microwave irradiation often enhances yields and reduces reaction times for these cyclocondensations by overcoming the activation energy barrier for the initial displacement more efficiently.

| Method | Reaction Time | Temperature | Yield (Thiazole) | Yield (Pyrazole) |

| Conventional Reflux | 4–8 Hours | 78°C (EtOH) | 72–78% | 65–70% |

| Microwave (MW) | 10–20 Mins | 120°C (Closed Vessel) | 88–92% | 80–85% |

Troubleshooting Guide

-

Low Yield (Thiazole): Often caused by incomplete dehydrobromination. Ensure the reaction is refluxed sufficiently. Adding a weak base (NaOAc) helps drive the equilibrium.

-

Oiling Out: If the product forms an oil upon water addition, extract with DCM, dry, and triturate with diethyl ether to induce crystallization.

-

Regioisomers (Pyrazole): Reaction temperature controls the tautomeric form. Higher temperatures favor the thermodynamically stable aromatic pyrazole over the pyrazoline intermediate.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.

-haloketones/esters. -

Vicinal Dibromides in Synthesis: Siddiqui, Z. N., et al. (2020). "Recent Literature on the Synthesis of Thiazole Derivatives." ChemistrySelect. Discusses the utility of dibromo precursors.

-

Pyrazole Synthesis: K.V.G. Chandra Sekhar, et al. (2014).

-dibromo esters." Journal of Heterocyclic Chemistry. -

Microwave Assisted Synthesis: Potewar, T. M., et al. (2008). "Efficient synthesis of 2-aminothiazoles in water under microwave irradiation." Tetrahedron Letters.

Application Note: High-Efficiency Microwave-Assisted Transformations of 2,3-Dibromo-3-phenylpropanoic Acid

Executive Summary & Strategic Value

2,3-Dibromo-3-phenylpropanoic acid (cinnamic acid dibromide) is a pivotal synthetic intermediate in the construction of phenylpropanoid scaffolds, alkynes, and biologically active heterocycles. Traditionally, transformations involving this vicinal dibromide—such as dehydrobromination to phenylpropiolic acid or cyclization to isoxazoles—require prolonged reflux times (3–12 hours) and harsh alkaline conditions that often degrade sensitive functional groups.

This guide details microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity.[1] By leveraging the high dielectric loss of polar solvents (ethanol, acetic acid) under microwave irradiation, researchers can access three distinct chemical pathways from a single precursor:

-

Elimination: Synthesis of alkynes (Phenylpropiolic acid).

-

Cyclization: Synthesis of heterocycles (Isoxazoles/Pyrazoles).

-

Reduction: Stereoselective debromination (Restoration of Cinnamic acid).

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent reactivity of 2,3-dibromo-3-phenylpropanoic acid under microwave irradiation.

Figure 1: Divergent synthetic pathways for 2,3-dibromo-3-phenylpropanoic acid enabled by microwave irradiation.

Experimental Protocols

Safety Pre-Requisites

-

Hazard Warning: 2,3-Dibromo-3-phenylpropanoic acid is a skin and eye irritant.[2] Hydrazine hydrate is toxic and a potential carcinogen.

-

Pressure Control: Microwave reactions involving ethanol or acetic acid generate significant internal pressure. Ensure vessels are rated for at least 20 bar (300 psi).

-

Venting: Always allow vessels to cool to <50°C before opening.

Protocol A: Double Dehydrobromination to Phenylpropiolic Acid

This protocol replaces the overnight reflux with alcoholic potash, utilizing the superheating effect of ethanol in the microwave to drive the anti-elimination of HBr.

Target: Phenylpropiolic Acid (or Phenylacetylene via decarboxylation if T > 140°C) Mechanism: E2 Elimination (Double)

| Parameter | Setting |

| Reagents | 2,3-Dibromo-3-phenylpropanoic acid (1.0 equiv), KOH (3.5 equiv) |

| Solvent | Ethanol (95%) |

| Concentration | 0.5 M |

| Temperature | 80°C (for Acid) / 150°C (for Decarboxylated Alkyne) |

| Time | 10–15 minutes |

| Power | Dynamic (Max 300W) |

Step-by-Step:

-

Dissolve 3.08 g (10 mmol) of 2,3-dibromo-3-phenylpropanoic acid in 15 mL of ethanol in a 30 mL microwave vial.

-

Add a solution of KOH (2.0 g in 5 mL EtOH) dropwise. Note: Exothermic reaction.

-

Seal the vessel and irradiate at 80°C for 12 minutes .

-

Critical Insight: Keeping the temperature at 80°C preserves the carboxylic acid. Increasing to >140°C promotes decarboxylation to phenylacetylene [1].

-

-

Workup: Pour mixture into ice water (50 mL). Acidify with dilute HCl to pH 2.

-

Filter the precipitate (Phenylpropiolic acid) and recrystallize from CCl4 or water.

Protocol B: One-Pot Heterocyclization (Isoxazoles)

Direct condensation with hydroxylamine hydrochloride eliminates the need to isolate the intermediate chalcone.

Target: 3-Phenyl-5-isoxazolone derivatives Mechanism: Cyclocondensation

| Parameter | Setting |

| Reagents | Dibromo acid (1 equiv), Hydroxylamine HCl (1.5 equiv), NaOAc (2 equiv) |

| Solvent | Ethanol / Water (4:1) |

| Temperature | 120°C |

| Time | 6–8 minutes |

Step-by-Step:

-

In a microwave vial, combine the dibromo acid (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2 mmol).

-

Add 3 mL of EtOH/H2O mixture.

-

Irradiate at 120°C for 6 minutes .

-

Workup: Cool to room temperature. Pour into crushed ice. The isoxazole product often precipitates directly. If oil forms, extract with ethyl acetate.

-

Validation: This method typically yields >85% product compared to 60% via conventional reflux [2].

Protocol C: Stereoselective Debromination (Zn/AcOH)

This reaction is valuable for "protecting" the double bond as a dibromide during other synthetic steps and then restoring it rapidly.

Target: trans-Cinnamic Acid Mechanism: Reductive Elimination

| Parameter | Setting |

| Reagents | Dibromo acid (1 equiv), Zinc Dust (2 equiv) |

| Solvent | Glacial Acetic Acid |

| Temperature | 110°C |

| Time | 1–2 minutes |

Step-by-Step:

-

Suspend 1 mmol of the dibromo acid and 2 mmol of activated Zn dust in 2 mL of glacial acetic acid.

-

Irradiate at 110°C for 90 seconds .

-

Workup: Filter hot to remove excess Zinc. Dilute filtrate with water to precipitate the trans-cinnamic acid.

-

Efficiency: This reaction is virtually quantitative (>95%) and stereospecific [3].

Comparative Analysis: Microwave vs. Conventional[1][4][5][6]

The following data summarizes the efficiency gains for the synthesis of phenylpropiolic acid derivatives and heterocycles using this scaffold.

| Reaction Type | Method | Time | Yield (%) | Energy Efficiency |

| Dehydrobromination | Conventional Reflux | 3–6 hours | 65–70% | Low |

| Microwave (80°C) | 12 mins | 88% | High | |

| Heterocyclization | Conventional Reflux | 6–8 hours | 58–69% | Low |

| Microwave (120°C) | 6–10 mins | 82–93% | High | |

| Debromination | Conventional Heat | 1–2 hours | 80% | Moderate |

| Microwave (110°C) | 1.5 mins | 96% | High |

Data aggregated from comparative studies on vic-dibromide eliminations and heterocycle synthesis [2, 3].

References

-

Organic Syntheses. "Phenylpropiolic Acid." Org.[1][3] Synth. 1928, 8, 92; 1941, Coll. Vol. 1, 451. (Classical mechanism basis). Link

-

Chandak, H. S., et al. "Microwave Assisted Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides." Rasayan J. Chem. 2012, 5(2), 177-182.[4] (Demonstrates dibromide-to-heterocycle MW efficiency). Link

-

Kocak, R., et al. "Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation."[5] Synthetic Communications, 2004. (Protocol C source). Link

-

Bhuiyan, M. M. H., et al. "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds." OAText, 2019. (Context for precursor synthesis). Link

Sources

Application Notes and Protocols: A Detailed Guide to the Reflux Bromination of Trans-Cinnamic Acid

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and execution of the reflux bromination of trans-cinnamic acid to synthesize 2,3-dibromo-3-phenylpropanoic acid. This reaction is a classic example of electrophilic addition to an alkene and is a fundamental technique in organic synthesis.

Introduction: The Significance of Alkene Bromination

The addition of bromine across a carbon-carbon double bond is a cornerstone of organic chemistry, allowing for the introduction of functional handles that can be further manipulated in complex molecular architectures. The bromination of trans-cinnamic acid serves as an excellent model system to study the stereochemical outcomes of such reactions. The resulting product, 2,3-dibromo-3-phenylpropanoic acid, is a vicinal dihalide that can be a precursor for various other organic transformations. Understanding the nuances of this reflux reaction, from the assembly of the apparatus to the purification of the product, is crucial for any synthetic chemist.

Mechanistic Insights: Electrophilic Addition of Bromine

The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the bromine molecule, which becomes polarized upon approach.[1][2][3][4] This initial attack leads to the formation of a cyclic bromonium ion intermediate.[3][4] The bromide ion, now acting as a nucleophile, then attacks one of the carbons of the bromonium ion in an anti-addition fashion, leading to the formation of the trans product.[5] This stereospecificity is a key feature of this reaction.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis, purification, and characterization of 2,3-dibromo-3-phenylpropanoic acid.

Caption: Workflow for the bromination of trans-cinnamic acid.

Materials and Apparatus

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Key Properties |

| trans-Cinnamic Acid | C₉H₈O₂ | 148.16 | White crystalline solid, mp 133-134 °C[6] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Corrosive, inhalation hazard[7] |

| Pyridinium Tribromide | C₅H₅NHBr₃ | 319.82 | Solid, safer source of bromine[7] |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | Flammable liquid |

| Deionized Water | H₂O | 18.02 |

Apparatus

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Claisen head (optional, for addition funnel)

-

Addition funnel (optional, if using liquid bromine)

-

Beakers

-

Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

-

NMR spectrometer

Detailed Experimental Protocol

This protocol utilizes pyridinium tribromide as a safer alternative to liquid bromine, which is highly volatile and toxic.[7] Glacial acetic acid is used as the solvent.

Part 1: Reaction Setup and Reflux

-

Reagent Preparation : In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask.[7] To this, add 4.0 mL of glacial acetic acid.[7] Finally, add 8.0 mmol of pyridinium tribromide to the flask.[7]

-

Apparatus Assembly : Place a magnetic stir bar in the flask. Set up the apparatus for reflux using a heating mantle and a water bath.[7] Securely clamp the round-bottom flask in the water bath. Attach a reflux condenser to the top of the flask, ensuring the top of the condenser is open to the atmosphere.[7]

-

Initiating Reflux : Begin stirring the reaction mixture. Turn on the heating mantle and heat the water bath to approximately 60 °C.[7] Continue heating until the reaction mixture is gently refluxing (i.e., you can see the solvent vaporizing and condensing back into the flask).

-

Reaction Monitoring : Reflux the reaction for approximately 1 hour.[7] During this time, you should observe a color change as the reddish-brown bromine is consumed.

Part 2: Product Isolation and Purification

-

Cooling and Precipitation : After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.[8] Once cooled, add 15 mL of deionized water to the flask to precipitate the crude product.[7] Further cool the mixture in an ice bath to maximize crystal formation.[7][8]

-

Vacuum Filtration : Collect the crystalline product by vacuum filtration using a Buchner funnel.[7] Wash the crystals with several small portions of cold deionized water to remove any remaining acetic acid and salts.[7][9]

-

Recrystallization : Purify the crude product by recrystallization using a mixed solvent system of ethanol and water.[5][7]

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.[7]

-

Add hot water dropwise until the solution becomes cloudy.[7]

-

If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.[7]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]

-

-

Final Isolation and Drying : Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.[7] Allow the crystals to air-dry completely or dry them in a desiccator.

Safety Precautions

-

Glacial Acetic Acid : Corrosive and an inhalation hazard. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

-

Pyridinium Tribromide : While safer than liquid bromine, it is still a source of bromine and should be handled with care in a fume hood. Avoid inhalation of dust.

-

Bromine (if used directly) : Highly toxic, corrosive, and volatile.[10] Extreme caution must be exercised, and it should only be handled in a well-ventilated fume hood with appropriate PPE.[10]

-

General : Always wear safety goggles in the laboratory. The reflux apparatus should be assembled securely, and the condenser must be open to the atmosphere to prevent pressure buildup.

Characterization of 2,3-Dibromo-3-phenylpropanoic Acid

Melting Point Determination

The melting point of the purified product is a crucial indicator of its identity and purity. The expected melting point for the erythro (anti-addition) product, which is a racemic mixture of (2R,3S) and (2S,3R) enantiomers, is 202-204 °C.[6][11] The threo (syn-addition) product, a racemic mixture of (2R,3R) and (2S,3S) enantiomers, has a melting point of 93-95 °C.[6][11] A sharp melting point close to the literature value for the erythro isomer confirms the anti-addition mechanism.

Spectroscopic Analysis (¹H NMR)

Proton NMR spectroscopy can be used to confirm the structure of the product. The expected signals for 2,3-dibromo-3-phenylpropanoic acid are:

-

Aromatic protons: A multiplet in the range of 7.2-7.5 ppm.[12]

-

Protons on the carbons bearing bromine atoms: Signals in the range of 5.10-5.45 ppm.[12]

-

Carboxylic acid proton: A broad singlet typically above 10 ppm, sometimes not observed.[12]

The coupling constants between the two methine protons can provide further information about the stereochemistry of the product.

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction does not proceed (bromine color persists) | Insufficient heating. | Ensure the reaction is refluxing gently. The reaction in acetic acid can be slow.[9] |

| Product does not precipitate upon adding water | Too much solvent used for recrystallization or product is too soluble. | Try adding more water or cooling for a longer period in an ice bath. |

| Low yield | Incomplete reaction; loss of product during transfers or filtration. | Ensure adequate reflux time. Be careful during transfers and use cold washing solvents sparingly. |

| Oily product | Presence of impurities. | The presence of unreacted starting material can inhibit crystallization.[13] Further purification by recrystallization or column chromatography may be necessary.[13] |

Conclusion

This application note provides a detailed and reliable protocol for the reflux bromination of trans-cinnamic acid. By understanding the underlying mechanism, adhering to the experimental procedure, and observing proper safety precautions, researchers can successfully synthesize and characterize 2,3-dibromo-3-phenylpropanoic acid. This experiment not only yields a valuable synthetic intermediate but also provides practical experience with fundamental organic chemistry techniques.

References

-

Bromination of Trans-Cinnamic Acid. (n.d.). Scribd. Retrieved from [Link]

-

Clark, J. (2015). Electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]

-

Electrophilic Addition of Alkenes. (2025, June 20). Save My Exams. Retrieved from [Link]

-

Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Doc Brown. Retrieved from [Link]

-

Puah, M. (2018, June 21). How to describe Electrophilic Addition Mechanism for Alkenes. Medium. Retrieved from [Link]

-

Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Retrieved from [Link]

-

Preparation of 2,3-dibromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Bromoacetic Acid Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Nerz, J. (n.d.). Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety. Retrieved from [Link]

-

Stereochemistry of Bromine Addition to an Alkene. (2014, February 25). Odinity. Retrieved from [Link]

-

Bromination of trans-cinnamic acid. (2012, April 27). Overcoming Organic Chemistry. Retrieved from [Link]

-

Safety data sheet. (2024, February 8). Retrieved from [Link]

-

What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid? (n.d.). Retrieved from [Link]

-

undergraduate bromination lab troubleshooting. (2025, November 7). Reddit. Retrieved from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

-

Benchtop NMR for Educational Experiments. (n.d.). Oxford Instruments. Retrieved from [Link]

-

A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Solved This is the 1H NMR for 2,3-dibromo-3-phenylpropanoic. (2025, April 28). Chegg.com. Retrieved from [Link]

-

2,3-Dibromo-3-phenylpropanoic acid, tms derivative - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. (2016, November 14). ResearchGate. Retrieved from [Link]

Sources

- 1. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. odinity.com [odinity.com]

- 6. scribd.com [scribd.com]

- 7. csub.edu [csub.edu]

- 8. drnerz.com [drnerz.com]

- 9. reddit.com [reddit.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 12. homework.study.com [homework.study.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for the Bromination of trans-Cinnamic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of trans-cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic, yet nuanced, electrophilic addition reaction. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of this reaction?

The bromination of trans-cinnamic acid is a stereospecific reaction that proceeds via an anti-addition mechanism. The initial electrophilic attack by bromine on the alkene's double bond forms a cyclic bromonium ion intermediate.[1][2] The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite the bromonium bridge. This backside attack results exclusively in the formation of the erythro diastereomer: a racemic mixture of (2R, 3S)- and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid.[3][4][5]

Q2: How can I confirm that the reaction produced the correct stereoisomer?

The most straightforward method is melting point analysis. The two possible diastereomeric pairs have significantly different melting points, making identification unambiguous.

-

(2R, 3S) & (2S, 3R) pair (erythro, from anti-addition): Melts at 202-204 °C .[3][6]

-

(2R, 3R) & (2S, 3S) pair (threo, from syn-addition): Melts at 93-95 °C .[3][4][6]

A sharp melting point in the 202-204 °C range is a strong indicator of a successful reaction yielding a pure product. A broad or depressed melting point suggests the presence of impurities or a mixture of diastereomers.[3][7]

Q3: Is it better to use elemental bromine (Br₂) or a solid brominating agent like Pyridinium Tribromide (PTB)?

This choice involves a trade-off between reaction control and operational safety.

| Feature | Elemental Bromine (Br₂) | Pyridinium Tribromide (PTB) |

| Physical State | Fuming, volatile red-brown liquid | Stable, crystalline orange-red solid |

| Handling | Extremely corrosive and toxic; requires handling in a fume hood with extreme care.[6][8] | Much safer and easier to handle and weigh.[9] |

| Mechanism | Direct source of Br₂ for electrophilic addition. | Exists in equilibrium with Br₂ and pyridinium hydrobromide, generating Br₂ in situ.[6] |

| Control | Addition rate can be precisely controlled with a dropping funnel, allowing for management of the exothermic reaction. | The reaction rate is governed by the dissolution and equilibrium of the solid reagent. |

| Recommendation | Standard, effective method for experienced users with appropriate safety infrastructure. | Excellent, safer alternative, especially for educational settings or labs not equipped to handle liquid Br₂.[6] |

Q4: How do I know when the reaction is complete?

The reaction can be monitored visually. Elemental bromine has a distinct red-orange color. As it is consumed by the trans-cinnamic acid, this color will fade. The reaction is typically considered complete when the intense bromine color has dissipated, leaving a persistent pale yellow or light orange hue in the reaction mixture.[1][10] If the solution becomes completely colorless, it may indicate that all the bromine has been consumed and the cinnamic acid is in excess, requiring the addition of more bromine solution.[5][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2,3-dibromo-3-phenylpropanoic acid.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The cause can often be traced to one of several factors in the experimental workflow.

Potential Cause A: Incomplete Reaction

-

Why it happens: The reaction may not have gone to completion due to insufficient time, low temperature, or premature depletion of bromine. trans-Cinnamic acid has limited solubility in some solvents at room temperature, and heat is often required to initiate a sufficient reaction rate.[3]

-

Solution:

-

Ensure Dissolution: Gently heat the mixture of trans-cinnamic acid and solvent (e.g., to 50-60 °C) to ensure the starting material is fully dissolved before or during the bromine addition.[3][6]

-

Monitor Bromine Concentration: As described in FAQ 4, maintain a slight excess of bromine (persistent pale orange color) throughout the reaction period. If the solution becomes colorless, add more bromine solution dropwise.[4][5]

-

Sufficient Reflux Time: After the final addition of bromine, continue to heat the reaction under gentle reflux for an additional 15-30 minutes to ensure all starting material has reacted.[5][10]

-

Potential Cause B: Product Loss During Work-up

-

Why it happens: The desired product has some solubility even in cold solvents. Excessive washing or using a wash solvent that is not ice-cold can lead to significant product loss.

-

Solution:

-

Maximize Precipitation: Ensure the reaction flask is thoroughly cooled in an ice-water bath for at least 10-15 minutes before filtration to minimize the product's solubility.[3][10][12]

-

Use Minimal, Ice-Cold Wash Solvent: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold solvent (e.g., dichloromethane or water) to rinse away impurities without dissolving a substantial amount of the product.[6][10]

-

Troubleshooting Logic Diagram

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product is Impure (Low or Broad Melting Point)

Product purity is critical, and a flawed melting point is the primary indicator of an issue.

Potential Cause A: Incomplete Removal of Starting Materials or Solvent

-

Why it happens: Unreacted trans-cinnamic acid is a common impurity that will depress the melting point.[13] Residual solvent (e.g., glacial acetic acid) can also contaminate the final product.

-

Solution:

-

Thorough Washing: After vacuum filtration, wash the crude product thoroughly with cold water to remove water-soluble impurities like acetic acid. Continue washing until the filtrate is no longer acidic (or the smell of vinegar is gone).[4][12]

-

Effective Recrystallization: Recrystallization is the most powerful purification technique. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture[6][11]) and allow it to cool slowly. Slow cooling promotes the formation of a pure crystal lattice, excluding impurities into the mother liquor. Rapid crashing via an ice bath can trap impurities.

-

Potential Cause B: Formation of Side Products

-

Why it happens: If water is present in the reaction mixture (e.g., in the solvent or from atmospheric moisture), it can compete with the bromide ion as a nucleophile, leading to the formation of a bromohydrin side product.[2][14]

-

Solution:

-

Use Anhydrous Solvents: Employ anhydrous solvents like glacial acetic acid or dry dichloromethane to minimize water content.

-

Protect from Atmosphere: While not always necessary for this specific reaction, using a drying tube on top of the reflux condenser can prevent atmospheric moisture from entering the reaction vessel, which is good practice for moisture-sensitive syntheses.

-

Detailed Experimental Protocols

Protocol 1: Standard Bromination using Br₂ in Dichloromethane

This protocol is a standard method adapted from established laboratory procedures.[5][10][15]

Safety: This procedure must be performed in a certified chemical fume hood. Elemental bromine is extremely toxic and corrosive. Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty gloves.

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add trans-cinnamic acid (4.0 mmol) and 10 mL of dichloromethane (CH₂Cl₂).

-

Add a magnetic stir bar.

-

In the fume hood, prepare a solution of 1.0 M bromine in CH₂Cl₂. In a dropping funnel, add 4.0 mL of this solution (4.0 mmol Br₂).

-

Assemble an apparatus for reflux, with the dropping funnel positioned to add liquid into the flask.

-

-

Reaction Execution:

-

Heat the flask in a water bath to a gentle reflux (approx. 45-50 °C).

-

Once refluxing, add the bromine solution dropwise from the funnel over 15-20 minutes. The red-orange color should dissipate as it reacts.[10]

-

After the addition is complete, continue to reflux for an additional 15-20 minutes. A pale orange color should persist.

-

-

Work-up and Isolation:

-

Remove the flask from the heat and allow it to cool to room temperature.

-